N-cyclopentyl-3-methoxypropanamide
Description
N-cyclopentyl-3-methoxypropanamide is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol It is characterized by the presence of a cyclopentyl group attached to a 3-methoxypropanamide moiety
Properties
IUPAC Name |
N-cyclopentyl-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-7-6-9(11)10-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGHUVAVDHACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343810-79-6 | |
| Record name | N-cyclopentyl-3-methoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-cyclopentyl-3-methoxypropanamide typically involves the reaction of cyclopentylamine with 3-methoxypropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-cyclopentyl-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the amide group into an amine.
Scientific Research Applications
N-cyclopentyl-3-methoxypropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: This compound is used in the study of enzyme-substrate interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-cyclopentyl-3-methoxypropanamide can be compared with similar compounds such as:
N-cyclopentyl-3-methoxypropionamide: Similar in structure but with a different functional group.
N-cyclopentyl-3-methoxybutanamide: Differing by an additional carbon in the alkyl chain.
N-cyclopentyl-3-methoxyacetate: An ester derivative with different reactivity and applications.
Biological Activity
N-Cyclopentyl-3-methoxypropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : CHNO\
- IUPAC Name : this compound
The compound features a cyclopentyl group and a methoxy group attached to a propanamide backbone, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to alterations in enzymatic activity, affecting metabolic pathways and cellular functions. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating biochemical pathways involved in inflammation or metabolic regulation.
- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that govern cellular responses.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound may inhibit lipoxygenase activity, which is crucial in the inflammatory response.
- Cytostatic Properties : Some derivatives of similar compounds have shown cytostatic effects, indicating potential applications in cancer therapy.
Case Studies and Experimental Results
A comprehensive review of the literature reveals various studies focusing on the biological implications of this compound:
- Study on Antioxidant Activity : A study demonstrated that related compounds exhibited significant antioxidant activity through DPPH radical scavenging assays, suggesting that this compound may have similar effects .
- Inhibition of Lipoxygenase : Research indicated that derivatives with structural similarities to this compound effectively inhibited soybean lipoxygenase, with IC values indicating varying potency .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
